molecular formula C17H20ClN3O3S B2712206 (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone CAS No. 956203-84-2

(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B2712206
CAS No.: 956203-84-2
M. Wt: 381.88
InChI Key: YKKZMYDUCYXWBO-UHFFFAOYSA-N
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Description

(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a novel chemical compound designed for research applications. Its structure incorporates two pharmacologically significant motifs: a 3,5-dimethylpyrazole group and a piperidine-1-sulfonyl group linked to a benzophenone core. Pyrazole derivatives are a prominent scaffold in medicinal chemistry, extensively documented for their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties . The specific presence of the 3,5-dimethyl substitution on the pyrazole ring is a critical feature in some drug discovery efforts, as it has been identified as crucial for high-affinity binding in the development of certain enzyme inhibitors . Furthermore, the piperidine-sulfonamide moiety is a common structural element found in compounds investigated as potential therapeutics, with examples appearing in patent literature for treating various prokineticin-mediated diseases . This unique combination of structural features makes (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone a valuable chemical tool for researchers exploring new biologically active molecules, investigating structure-activity relationships (SAR), and screening for hits in high-throughput assays. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to fully characterize the compound and determine its specific application and mechanism of action in their experimental systems.

Properties

IUPAC Name

(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-12-10-13(2)21(19-12)17(22)14-6-7-15(18)16(11-14)25(23,24)20-8-4-3-5-9-20/h6-7,10-11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKZMYDUCYXWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone, often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. Pyrazole derivatives are known for their diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological models, and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrazole ring linked to a piperidine sulfonamide moiety and a chlorophenyl group. This unique arrangement is believed to contribute to its biological activity.

Research indicates that pyrazole derivatives can interact with various molecular targets within cells. The compound's mechanism may involve:

  • Inhibition of Kinases : Many pyrazole derivatives are known to inhibit kinases such as BRAF(V600E) and Aurora-A kinase, which are critical in cancer cell proliferation .
  • Antioxidant Activity : Pyrazoles can exhibit antioxidant properties, potentially reducing oxidative stress in cells .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Cell Line Studies : In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity. The combination of these compounds with doxorubicin showed synergistic effects, enhancing overall efficacy against resistant cancer types .
CompoundCell LineIC50 (µM)Synergistic Effect with Doxorubicin
Compound AMCF-710Yes
Compound BMDA-MB-23115Yes

Anti-inflammatory Activity

Pyrazole derivatives have been noted for their anti-inflammatory properties. The compound was tested in various inflammatory models, showing reduction in cytokine production and inflammatory markers.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Studies indicate that they possess activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone can be influenced by structural modifications:

  • Chloro Substitution : The presence of the chloro group on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Piperidine Moiety : The piperidine sulfonamide contributes to the compound's solubility and may facilitate interaction with biological targets.
  • Pyrazole Ring Modifications : Alterations in the pyrazole ring can significantly affect the compound's pharmacokinetic properties and overall biological activity.

Case Studies

Recent clinical trials have explored the efficacy of pyrazole derivatives in treating various cancers. For example:

  • A phase II trial evaluated a related pyrazole compound in patients with advanced melanoma, reporting a partial response rate of 30% among participants .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activities. The compound has been evaluated for its antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that modifications in the pyrazole and piperidine moieties can enhance antibacterial potency, making this compound a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Its mechanism involves the inhibition of specific enzymes associated with inflammatory pathways. In particular, studies have highlighted its potential as an inhibitor of the N-acylethanolamine acid amidase (NAAA), which is involved in the metabolism of fatty acid amides linked to pain and inflammation. The structure-activity relationship (SAR) studies suggest that variations in substituents on the pyrazole ring can significantly affect its inhibitory activity .

Synthetic Methodologies

Synthesis Techniques
The synthesis of (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring through cyclization reactions and the introduction of the sulfonamide group via nucleophilic substitution. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyrazole rings have been systematically studied to identify key structural features that enhance activity:

Modification Effect on Activity
3-Methyl group on pyrazoleIncreased antibacterial potency
Electron-withdrawing groups on phenylEnhanced anti-inflammatory effects
Variations in piperidine substituentsSignificant impact on NAAA inhibition

These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of sulfonamide derivatives .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Antibacterial Applications : A study evaluated a series of sulfonamide derivatives against E. coli, revealing that compounds with para-substituted phenyl groups exhibited superior activity compared to their ortho counterparts. This supports the hypothesis that steric factors play a significant role in antimicrobial effectiveness .
  • Anti-inflammatory Research : Another investigation focused on the pharmacokinetics and dynamics of pyrazole sulfonamides showed promising results in reducing inflammation in animal models of arthritis. The study concluded that specific structural modifications led to improved bioavailability and reduced side effects compared to traditional anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related methanone derivatives, emphasizing substituent effects, synthetic routes, and biological activities:

Compound Key Substituents Synthetic Route Biological Activities Key References
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone (Target) - 4-Chlorophenyl
- Piperidinylsulfonyl
- 3,5-Dimethylpyrazole
Likely involves sulfonation of chlorophenyl intermediate and coupling with pyrazole Potential antimicrobial/antifungal activity (inferred from structural analogs)
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone () - Pyrazolo[3,4-d]pyrimidinylamino
- 3,5-Dimethylpyrazole
Cyclocondensation of chalcones with benzhydrazide Anticancer activity (tested against Dalton’s lymphoma ascites cells)
[4-(Cyclopropylsulfonyl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone () - Cyclopropylsulfonyl-piperazine
- Pyrimidinyl-azetidine
- 3,5-Dimethylpyrazole
Multi-step coupling involving sulfonylation and heterocyclic assembly Designed for kinase inhibition (e.g., PI3K/mTOR pathways)
(Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (Compound 22, ) - 4-Chlorophenyldiazenyl
- Ethane linker
Cyclocondensation with 4-hydroxybenzhydrazide under basic conditions Potent antibacterial (Gram-positive/-negative), antifungal, and anthelmintic activity

Structural and Functional Insights

  • Piperidinylsulfonyl vs. Piperazinylsulfonyl : The target compound’s piperidinylsulfonyl group (a six-membered saturated ring) may confer greater lipophilicity compared to the piperazinylsulfonyl group in , which contains a nitrogen-rich seven-membered ring. This difference could influence blood-brain barrier penetration or off-target interactions .
  • Pyrazole Substitution : The 3,5-dimethylpyrazole moiety is common across all compounds, suggesting its role in stabilizing hydrophobic interactions with biological targets. However, the diazenyl-linked pyrazoles in exhibit enhanced antibacterial activity due to the electron-withdrawing chloro substituents on the aryl group .
  • Chlorophenyl Core : The 4-chlorophenyl group in the target compound and analogs likely enhances electrophilic character, improving binding to enzymes or microbial targets.

Q & A

Advanced Research Question

  • DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites (e.g., sulfonyl group’s electrophilicity) .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to assess hydrolysis susceptibility of the sulfonyl-piperidine bond .
  • ADMET Prediction : Use tools like SwissADME to estimate logP (~3.5) and BBB permeability, critical for CNS-targeted studies .

How should researchers design assays to evaluate the compound’s mechanism of action?

Advanced Research Question

  • Enzyme Inhibition : Test against COX-2 or CYP450 isoforms (e.g., CYP3A4) using fluorometric assays, given the piperidine-sulfonyl motif’s known interactions .
  • DNA Binding : Conduct ethidium bromide displacement assays to assess intercalation potential, leveraging the planar pyrazole-methanone core .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy to track subcellular localization in cancer cell lines .

What strategies mitigate degradation during long-term storage of this compound?

Basic Research Question

  • Storage Conditions : Store at –20°C under argon, as the sulfonyl group is prone to hydrolysis in humid environments .
  • Lyophilization : Prepare a stable lyophilized form with trehalose (1:1 w/w) to prevent aggregation .
  • Stability Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) quarterly to detect degradation peaks .

How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • Pyrazole Substitution : Introduce -CF₃ at the 3-position to improve metabolic stability (see for diazenyl derivatives).
  • Piperidine Modifications : Replace piperidine with morpholine to reduce hERG channel liability while retaining sulfonyl binding .
  • Methanone Bioisosteres : Substitute the methanone with a boronic acid to target proteases (e.g., 20S proteasome) .

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